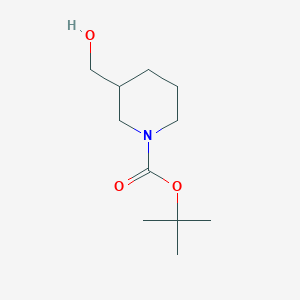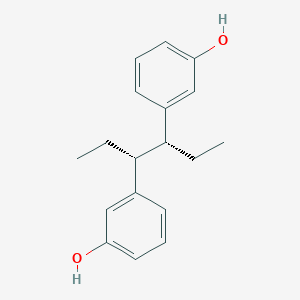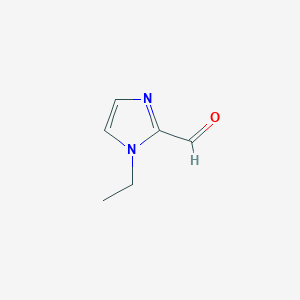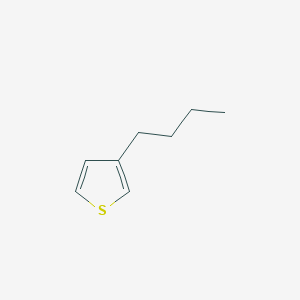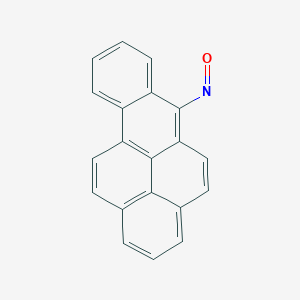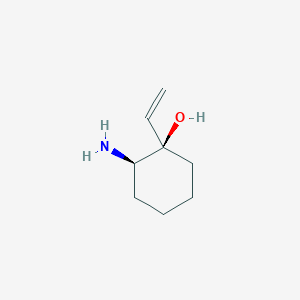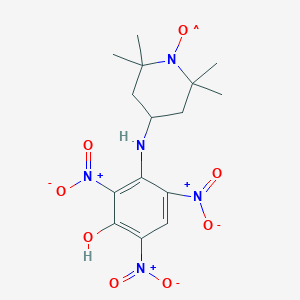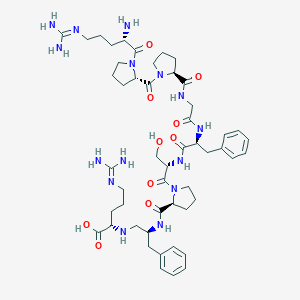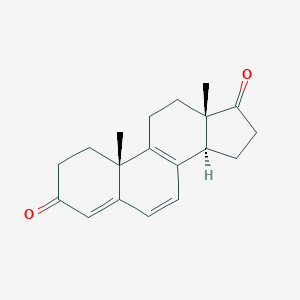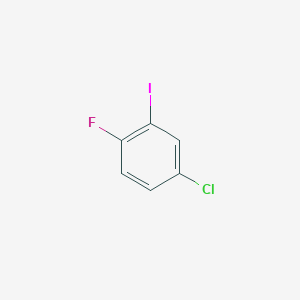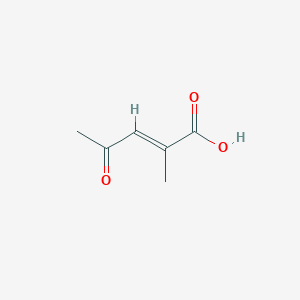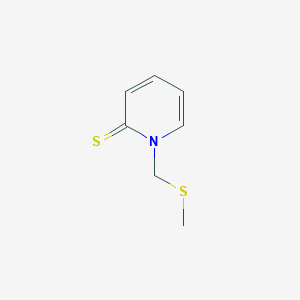
1-(Methylsulfanylmethyl)pyridine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Utibaprilat is a thiadiazoline angiotensin-converting enzyme inhibitor with antihypertensive activity. It competitively binds to and inhibits angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Utibaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an overall reduction in blood pressure .
準備方法
The synthesis of Utibaprilat involves several steps, starting with the preparation of the thiadiazoline ring. The synthetic route typically includes the reaction of a suitable amine with a carboxylic acid derivative to form an amide, followed by cyclization to form the thiadiazoline ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production .
化学反応の分析
ユチバプリラートは、次のような様々な化学反応を起こします。
酸化: この反応は、特定の条件下で起こり、酸化された誘導体の形成につながります。
還元: 還元反応は、ユチバプリラートをその還元形に変換することができ、多くの場合、触媒の存在下で水素ガスなどの試薬を使用します。
4. 科学研究への応用
ユチバプリラートは、次のような幅広い科学研究への応用があります。
化学: アンジオテンシン変換酵素阻害剤とその様々な基質との相互作用を研究するためのモデル化合物として使用されます。
生物学: 血圧調節および心臓血管の健康に関連する細胞プロセスに対するその効果について研究されています。
医学: 高血圧症および関連する心臓血管疾患の治療のための潜在的な治療薬として探求されています。
科学的研究の応用
Utibaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying angiotensin-converting enzyme inhibitors and their interactions with various substrates.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
ユチバプリラートは、アンジオテンシンIをアンジオテンシンIIに変換する役割を担うアンジオテンシン変換酵素を阻害することで作用を発揮します。この変換を阻害することにより、ユチバプリラートはアンジオテンシンIIによる血管収縮作用を阻止し、血管拡張と血圧低下につながります。 分子標的としては、アンジオテンシン変換酵素およびレニン・アンジオテンシン・アルドステロン系に関連する経路が含まれます .
類似化合物との比較
ユチバプリラートは、エナラプリラートやリシノプリルなどの他のアンジオテンシン変換酵素阻害剤と似ています。 ユニークな構造的特徴は、特定の結合親和性と阻害効力に貢献している可能性があります。 この比較は、チアゾリン環構造とアンジオテンシン変換酵素との特定の相互作用という点で、その独自性を強調しています .
類似化合物
- エナラプリラート
- リシノプリル
- カプトプリル
特性
CAS番号 |
120665-44-3 |
|---|---|
分子式 |
C7H9NS2 |
分子量 |
171.3 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-10-6-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 |
InChIキー |
AUVNLIAQZFHPPE-UHFFFAOYSA-N |
SMILES |
CSCN1C=CC=CC1=S |
正規SMILES |
CSCN1C=CC=CC1=S |
同義語 |
2(1H)-Pyridinethione, 1-[(methylthio)methyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
